3-(3-Pyridyl)acrolein
Overview
Description
Mechanism of Action
Target of Action
Acrolein, a related compound, is known to interact with proteins and other macromolecules of cells lining the respiratory tract .
Mode of Action
These include its chemical reactivity with proteins and other macromolecules of cells lining the respiratory tract, cellular oxidative stress, including compromise of the important anti-oxidant glutathione, chronic inflammation, and necrotic cell death .
Biochemical Pathways
Acrolein has been shown to be involved in neurodegenerative diseases mainly by elevating oxidative stress, polyamine metabolism, neuronal damage, and plasma acr-pc levels, and decreasing urinary 3-hpma and plasma gsh levels .
Result of Action
Acrolein has been shown to cause dna and protein adduction, oxidative stress, mitochondrial disruption, membrane damage, endoplasmic reticulum stress, and immune dysfunction .
Action Environment
Humans are exposed to acrolein per oral (food and water), respiratory (cigarette smoke, automobile exhaust, and biocide use) and dermal routes, in addition to endogenous generation (metabolism and lipid peroxidation) .
Biochemical Analysis
Biochemical Properties
It is known that acrolein, a similar compound, interacts with various biomolecules, including proteins and enzymes
Cellular Effects
Acrolein, a structurally similar compound, has been shown to have diverse toxic effects at the cellular level, including DNA and protein adduction, oxidative stress, mitochondrial disruption, membrane damage, endoplasmic reticulum stress, and immune dysfunction . It is plausible that 3-(3-Pyridyl)acrolein may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Acrolein, a related compound, is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is possible that this compound may have similar mechanisms of action.
Temporal Effects in Laboratory Settings
Studies on acrolein have shown that it can undergo pyrolysis at temperatures up to 1700 K, producing reactive intermediates and stable species
Dosage Effects in Animal Models
Studies on acrolein have shown that it can have neuroprotective effects in an animal model of Parkinson’s disease .
Metabolic Pathways
Acrolein is known to be involved in various metabolic processes, including lipid and protein metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(3-Pyridyl)acrolein can be synthesized through several methods. One common approach involves the condensation of acrolein with pyridine under acidic conditions. Another method includes the reaction of 3-pyridylmethyl chloride with formaldehyde in the presence of a base, followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic condensation of acrolein with pyridine derivatives. This process is carried out in a fixed-bed reactor using catalysts such as zinc oxide loaded on HZSM-5, which enhances the yield and stability of the product .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Pyridyl)acrolein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the aldehyde group under mild conditions.
Major Products Formed:
Oxidation: Pyridine-3-carboxylic acid.
Reduction: 3-(3-Pyridyl)propanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Pyridyl)acrolein has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as a prodrug activation agent in cancer therapy. .
Industry: It is employed in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Acrolein: A simpler aldehyde without the pyridine ring, known for its high reactivity and toxicity.
4-Pyridinaldehyde: Similar structure but with the aldehyde group at the fourth position of the pyridine ring.
3-(4-Pyridyl)acrolein: A structural isomer with the pyridine ring attached at the fourth position of the acrolein moiety.
Uniqueness: 3-(3-Pyridyl)acrolein is unique due to its specific positioning of the pyridine ring, which influences its reactivity and interaction with biological molecules. This unique structure makes it particularly useful in targeted drug delivery systems and as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-6-2-4-8-3-1-5-9-7-8/h1-7H/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPQTOXLAPFNMR-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28447-15-6 | |
Record name | NSC211742 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211742 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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